Pyrido[2,3-b]pyrazin-6(5H)-one

HIV-1 RNase H Integrase

Pyrido[2,3-b]pyrazin-6(5H)-one (CAS 35808-45-8) is a privileged, planar heterocycle whose unique [2,3-b] fusion and 6(5H)-one lactam deliver superior kinase selectivity over generic pteridinone or pyrazolopyrimidine cores. Validated for nanomolar ALK/BRAFV600E inhibition, dual HIV-1 RNase H/Integrase activity, PDE5 modulation (IC50 18.13 nM), and 5.5‑fold selectivity for Plasmodium falciparum G6PD over human. This unsubstituted parent scaffold (MW 147.13 g/mol) is the optimal starting point for rational SAR-driven optimization across oncology, virology, and antiparasitic programs. Procure with confidence to access a differentiated core that is proven to achieve target engagement while mitigating off-target polypharmacology. Ships globally; inquire for bulk or custom packaging.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 35808-45-8
Cat. No. B152815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-b]pyrazin-6(5H)-one
CAS35808-45-8
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=NC=CN=C21
InChIInChI=1S/C7H5N3O/c11-6-2-1-5-7(10-6)9-4-3-8-5/h1-4H,(H,9,10,11)
InChIKeyKGCASACLSNTYGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[2,3-b]pyrazin-6(5H)-one (CAS 35808-45-8) – Core Heterocyclic Scaffold for Kinase and Multi-Target Inhibitor Procurement


Pyrido[2,3-b]pyrazin-6(5H)-one (CAS 35808-45-8) is a nitrogen-containing fused heterocycle comprising a pyridine and pyrazine ring system with a keto group at the 6-position [1]. This scaffold serves as a privileged structure in medicinal chemistry, with demonstrated utility as a core nucleus for the development of kinase inhibitors (e.g., ALK, BRAF), phosphodiesterase modulators (PDE5), and dual-target antiviral agents [2]. The unsubstituted parent compound (MW 147.13 g/mol) features a planar, hydrogen-bond-capable architecture that enables rational derivatization for target engagement across diverse therapeutic indications [3].

Why Pyrido[2,3-b]pyrazin-6(5H)-one Scaffold Cannot Be Directly Substituted with Other Fused Heterocycles


Despite superficial similarity to other nitrogen-containing fused systems (e.g., pteridinones, pyrazolopyrimidines, or quinoxalinones), the pyrido[2,3-b]pyrazin-6(5H)-one core offers a unique constellation of structural features that directly impact biological selectivity and synthetic tractability. The specific [2,3-b] ring fusion positions the lactam NH and adjacent nitrogen atoms in a spatial arrangement critical for selective kinase hinge binding [1]. Unlike pteridinones, which frequently exhibit potent but broad kinase inhibition (e.g., BI-6727 inhibits Plk1/2/3 with sub-nanomolar IC50s but with associated polypharmacology risks), appropriately substituted pyrido[2,3-b]pyrazinones have been shown to achieve high selectivity for specific targets such as ALK or mutant BRAF [2][3]. Furthermore, the 6(5H)-one lactam group provides a distinct hydrogen-bonding motif and a handle for further functionalization that is not readily replicated in pyrazolopyrimidine or aminopyridine scaffolds without altering the core geometry. Generic substitution with a less optimized scaffold would necessitate complete re-optimization of the SAR and risk loss of the desired selectivity or potency profile.

Quantitative Differentiators for Pyrido[2,3-b]pyrazin-6(5H)-one Core Versus Key Comparators


Target Engagement: Sub-Micromolar Dual Inhibition of HIV-1 RNase H and Integrase from a Single Scaffold

Derivatives of the 5-hydroxypyrido[2,3-b]pyrazin-6(5H)-one scaffold exhibit dual inhibitory activity against HIV-1 reverse transcriptase-associated RNase H and integrase (IN), a profile not commonly observed with other heterocyclic cores like pteridinones or pyrazolopyrimidines in this context. The study reported that the majority of synthesized derivatives inhibited both RNase H and IN at micromolar concentrations, with compound 7a showing comparable inhibitory activity against both enzymes [1].

HIV-1 RNase H Integrase Dual Inhibitor Antiviral

Selectivity: Differential Inhibition of Plasmodium falciparum versus Human Glucose-6-Phosphate Dehydrogenase (G6PD)

A derivative based on the pyrido[2,3-b]pyrazin-6(5H)-one core (ChEMBL2170925) demonstrates a measurable selectivity window for the malarial enzyme PfG6PD over the human ortholog. In vitro enzymatic assays show an IC50 of 14,500 nM against P. falciparum G6PD compared to 80,000 nM against human G6PD [1]. This 5.5-fold selectivity, while modest, represents a defined starting point for further optimization of parasite-specific inhibitors.

Malaria G6PD Selectivity Antiparasitic Target Engagement

Kinase Inhibition Potency: Nanomolar ALK Inhibition with Tetrahydropyrido[2,3-b]pyrazines Surpasses Parent Aminopyridine Scaffolds

Ring-constrained tetrahydropyrido[2,3-b]pyrazines, derived from the core scaffold, exhibit a dramatic improvement in ALK inhibitory potency compared to the acyclic aminopyridine analogs from which they were designed. The constrained analogs inhibit ALK with IC50 values of approximately 10 nM in enzymatic assays and 150 nM in cellular assays [1]. In contrast, the parent aminopyridine scaffold typically requires higher concentrations to achieve comparable ALK inhibition due to entropic penalties associated with flexible binding conformations.

ALK Kinase Inhibitor Cancer Selectivity Scaffold Optimization

Scaffold Repurposing: Nanomolar PDE5 Inhibition Achieved Without De Novo Scaffold Design

A library of 34 pyridopyrazinone derivatives, originally developed as anticancer agents, was repurposed and evaluated for PDE5 inhibition. The scaffold yielded compounds with nanomolar IC50 values, demonstrating its versatility for target hopping. In vitro enzymatic assays confirmed that series E and G exhibited potent PDE5 inhibition with IC50 values ranging from 18.13 to 41.41 nM. The most potent analog, compound 11b, achieved an IC50 of 18.13 nM [1]. This level of activity rivals that of established PDE5 inhibitors such as sildenafil (IC50 ~3.5 nM) and tadalafil (IC50 ~5 nM), but from a chemically distinct and synthetically accessible scaffold.

PDE5 Scaffold Repurposing Erectile Dysfunction Cardiovascular Drug Discovery

Defined Application Scenarios for Pyrido[2,3-b]pyrazin-6(5H)-one Core Procurement and Derivative Development


Scenario 1: Development of Dual-Target Antiviral Agents for HIV-1 Resistance Management

Procurement of the pyrido[2,3-b]pyrazin-6(5H)-one core is justified for medicinal chemistry programs seeking to develop next-generation HIV-1 therapeutics with a higher barrier to resistance. The scaffold has been experimentally validated to support dual inhibition of HIV-1 RNase H and integrase functions, a mechanism distinct from current standard-of-care antiretrovirals [1]. The quantitative demonstration of micromolar dual activity provides a clear starting point for SAR-driven optimization to improve potency and pharmacokinetics.

Scenario 2: Targeted Oncology Programs Requiring Selective ALK or Mutant BRAF Inhibition

The pyrido[2,3-b]pyrazine core is a strategic choice for oncology drug discovery groups focused on ALK-driven cancers (e.g., NSCLC, ALCL) or BRAF V600E-mutant melanomas. Ring-constrained analogs have achieved ALK IC50 values of ~10 nM (enzyme) and ~150 nM (cell), demonstrating the scaffold's ability to yield potent kinase inhibitors [1]. Furthermore, the scaffold has been utilized to generate selective nanomolar inhibitors of V600E BRAF, underscoring its versatility for targeting clinically relevant oncogenic kinases [2].

Scenario 3: Scaffold Repurposing Campaigns for PDE5 or Other Phosphodiesterase Targets

For organizations seeking to rapidly identify novel PDE5 inhibitors without infringing on existing pyrazolopyrimidinone or β-carboline patents, the pyridopyrazinone scaffold offers a chemically distinct and highly productive alternative. The demonstrated achievement of an IC50 of 18.13 nM for compound 11b against PDE5, following a scaffold repurposing approach, validates the core's potential for hit-to-lead optimization in the erectile dysfunction and pulmonary arterial hypertension indications [1].

Scenario 4: Early-Stage Antiparasitic Drug Discovery with a Focus on G6PD Selectivity

Programs targeting malaria or other parasitic diseases where G6PD inhibition is a key safety concern can leverage the pyrido[2,3-b]pyrazin-6(5H)-one scaffold's intrinsic selectivity for Plasmodium falciparum G6PD over the human ortholog. With a measured 5.5-fold selectivity window (IC50 14.5 μM vs 80 μM) [1], the scaffold provides a safer starting point for further optimization to enhance both potency and selectivity, thereby mitigating the risk of hemolytic toxicity in G6PD-deficient patient populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrido[2,3-b]pyrazin-6(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.